Regioisomeric Methoxy Position Dictates Synthetic and SAR Utility Vs. 2-Methoxy Analogs
The target compound bears a methoxy group at the C6 position of the pyrimidine ring, distinguishing it from 2-methoxy and 4-methoxy regioisomers that are also commercially available. In the broader class of 2,4-diaminopyrimidine kinase inhibitors, the methoxy position significantly influences the dihedral angle between the pyrimidine and piperidine rings, altering the exit vector of the piperidine C3 amino group by an estimated 60° relative to the 2-methoxy variant [1]. While no direct biological head-to-head assay with the exact 2-methoxy analog was identified, class-level SAR data show that regioisomeric methoxy shifts in pyrimidine-kinase hinge binders can lead to >10-fold changes in IC50 [1]. The C6-methoxy variant is structurally distinct and cannot be assumed bioequivalent.
| Evidence Dimension | Substituent position (methoxy on pyrimidine) and exit-vector geometry |
|---|---|
| Target Compound Data | 6-Methoxy substitution on pyrimidine C6, piperidine attached at C4, carbamate at piperidine C3 |
| Comparator Or Baseline | 2-Methoxy-pyrimidine analog (e.g., tert-butyl (1-(2-methoxypyrimidin-4-yl)piperidin-3-yl)carbamate) — no quantitative comparative data located |
| Quantified Difference | Estimated ~60° exit-vector shift; >10-fold IC50 variation observed between methoxy regioisomers in related 2,4-diaminopyrimidine kinase inhibitor series (class-level SAR) [1] |
| Conditions | Structural geometry analysis; class-level SAR from antiproliferative assays on HepG2, A549, MDA-MB-231 cell lines (not measured directly for the target compound) [1] |
Why This Matters
For structure-based drug design, the exit vector of the piperidine amine after Boc deprotection is critical for receptor fit; substituting a regioisomer can invalidate a lead series.
- [1] Ma WF, et al. One-pot synthesis and antiproliferative activity of novel 2,4-diaminopyrimidine derivatives bearing piperidine and piperazine moieties. Eur J Med Chem. 2014; 82:17-27. View Source
